2-(3-Fluoropyridin-2-yl)acetohydrazide
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Overview
Description
2-(3-Fluoropyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8FN3O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)acetohydrazide typically involves the reaction of 3-fluoropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
- 2-(5-(Pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazide
- 2-Fluoropyridine derivatives
Uniqueness
2-(3-Fluoropyridin-2-yl)acetohydrazide is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H8FN3O |
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Molecular Weight |
169.16 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H8FN3O/c8-5-2-1-3-10-6(5)4-7(12)11-9/h1-3H,4,9H2,(H,11,12) |
InChI Key |
FDDWZOFJTMLWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)NN)F |
Origin of Product |
United States |
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